(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group This compound features a cyclohexyl ring with a methylene group, a phenyl group, and an enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring with a methylene group can be synthesized through a series of cyclization reactions.
Formation of the Enamide Moiety: The enamide group can be introduced via a condensation reaction between an amine and an acyl chloride or anhydride.
Coupling of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group or the double bond.
Reduction: Reduction reactions can target the double bond or the carbonyl group in the amide.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl ring or the cyclohexyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It may serve as a building block for polymers or other advanced materials.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand enzyme interactions and metabolic pathways.
Industry
Chemical Synthesis: Employed in the synthesis of other complex organic molecules.
Material Production: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(cyclohexyl)-3-phenylprop-2-enamide: Lacks the methylene group on the cyclohexyl ring.
(2E)-N-(4-methylcyclohexyl)-3-phenylprop-2-enamide: Contains a methyl group instead of a methylene group.
Uniqueness
The presence of the methylene group on the cyclohexyl ring in “(2E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide” may confer unique chemical properties, such as increased reactivity or specific interactions with biological targets.
Properties
IUPAC Name |
(E)-N-(4-methylidenecyclohexyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-13-7-10-15(11-8-13)17-16(18)12-9-14-5-3-2-4-6-14/h2-6,9,12,15H,1,7-8,10-11H2,(H,17,18)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCLZYVWFNTAQH-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1CCC(CC1)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.